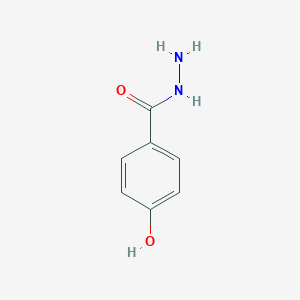

4-hydroxybenzhydrazide

Descripción general

Descripción

La 4-Hidroxibenzhidrazida es un compuesto orgánico con la fórmula molecular C₇H₈N₂O₂. Es un derivado del ácido benzoico, donde el grupo ácido carboxílico es reemplazado por un grupo hidrazida. Este compuesto es conocido por sus aplicaciones en varios ensayos bioquímicos y su función como intermedio en la síntesis orgánica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 4-Hidroxibenzhidrazida se puede sintetizar a través de la reacción del ácido 4-hidroxibenzoico con hidrato de hidrazina. La reacción generalmente implica calentar la mezcla en condiciones de reflujo para facilitar la formación de la hidrazida .

Métodos de producción industrial: En un entorno industrial, la síntesis de 4-Hidroxibenzhidrazida puede implicar el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento del producto consistentes. Las condiciones de reacción se optimizan para lograr alta pureza y eficiencia .

Tipos de Reacciones:

Oxidación: La 4-Hidroxibenzhidrazida puede sufrir reacciones de oxidación para formar azidas correspondientes u otros derivados oxidados.

Reducción: Se puede reducir para formar derivados de hidrazina.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes u otros electrófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir azidas, mientras que la sustitución puede producir varias benzhidrazidas sustituidas .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

4-Hydroxybenzhydrazide serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of anti-inflammatory and analgesic drugs. The compound's ability to form hydrazone derivatives enhances its potential as a therapeutic agent.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, a series of hydrazide-hydrazone derivatives synthesized from this compound were evaluated for their efficacy against hepatocellular carcinoma. Compounds showed IC50 values ranging from 37.4 to 42.4 µM, indicating significant cytotoxic effects compared to standard treatments like Doxorubicin .

Analytical Chemistry

Reagent for Metal Ion Analysis:

In analytical chemistry, this compound is employed as a reagent for the quantitative analysis of metal ions. Its effectiveness in enhancing the accuracy and reliability of analytical methods makes it valuable in both academic and industrial laboratories.

Application Example: Maltose Determination

The compound has been used to determine maltose concentrations resulting from starch digestion, demonstrating its utility in food chemistry and nutritional studies .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound in studies related to enzyme inhibition, particularly focusing on its antioxidant properties. The compound has been shown to inhibit laccase enzymes from various plant pathogens, which could be instrumental in developing new antifungal agents .

Case Study: Structure-Activity Relationship

A study explored the structure-activity relationship of hydrazide derivatives, revealing that specific modifications to the this compound structure enhance its inhibitory effects on laccase activity. The findings suggest that these derivatives could serve as effective tools in combating plant diseases .

Polymer Chemistry

Improving Polymer Properties:

In polymer chemistry, this compound is used to formulate polymer materials that exhibit improved thermal stability and mechanical properties. This application is crucial for industries requiring durable materials with enhanced performance characteristics.

Agricultural Chemistry

Synthesis of Agrochemicals:

The compound plays a role in synthesizing agrochemicals, including effective pesticides and herbicides. Its ability to enhance crop protection strategies makes it a valuable component in agricultural research and development.

Case Study: Crop Stress Tolerance

Research has indicated that derivatives of this compound can improve plant stress tolerance under drought conditions when applied exogenously. This application highlights its potential in enhancing agricultural productivity .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de la 4-Hidroxibenzhidrazida implica su interacción con dianas moleculares específicas. Por ejemplo, en ensayos bioquímicos, reacciona con azúcares reductores para formar complejos coloreados que se pueden medir espectrofotométricamente. Esta reacción no es específica y mide los grupos de azúcar reductor libres presentes en las muestras .

Compuestos similares:

- Hidrazida del ácido 4-hidroxibenzoico

- 4-Hidroxibenzoilhidrazina

- Hidrazida del ácido p-hidroxibenzoico

Comparación: La 4-Hidroxibenzhidrazida es única debido a sus grupos funcionales hidroxilo e hidrazida específicos, que confieren reactividad y aplicaciones distintas. En comparación con sus análogos, es particularmente útil en ensayos para actividades enzimáticas y en la síntesis de derivados de hidrazona .

Comparación Con Compuestos Similares

- 4-Hydroxybenzoic acid hydrazide

- 4-Hydroxybenzoylhydrazine

- p-Hydroxybenzoic acid hydrazide

Comparison: 4-Hydroxybenzhydrazide is unique due to its specific hydroxyl and hydrazide functional groups, which confer distinct reactivity and applications. Compared to its analogs, it is particularly useful in assays for enzyme activities and in the synthesis of hydrazone derivatives .

Actividad Biológica

4-Hydroxybenzhydrazide (4-HBAH) is a compound that has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a hydrazine derivative characterized by the presence of a hydroxyl group on the benzene ring. Its molecular formula is , and it has a molecular weight of 152.15 g/mol. The compound exhibits moderate solubility in water and organic solvents, making it suitable for various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable study synthesized several hydrazone derivatives from ethyl paraben, including 4-hydroxybenzohydrazide, and evaluated their activity against hepatocellular carcinoma (HepG2) cell lines. The results indicated that compounds 3i and 3j exhibited significant anticancer activity with IC50 values of 42.4 µM and 37.4 µM, respectively, as determined by MTT assays .

The mechanism underlying the anticancer effects involves the induction of apoptosis through the upregulation of pro-apoptotic proteins such as Bax and caspase-3, alongside a decrease in anti-apoptotic Bcl-2 levels. This was confirmed through quantitative real-time PCR (qRT-PCR) analysis, which demonstrated a time-dependent increase in these apoptotic markers following treatment with the compounds .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study reported that derivatives of this compound exhibited micromolar activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition concentrations ranging from 24 µM to 674 µM .

Case Study: Antifungal Activity

In another investigation, hydrazone derivatives derived from this compound displayed strong antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. These compounds were found to inhibit fungal growth effectively, suggesting their potential as antifungal agents in agricultural applications .

Enzyme Inhibition

The compound has been studied for its ability to inhibit laccase enzymes, which are involved in the degradation of lignin in wood-decaying fungi. The structure-activity relationship (SAR) analysis revealed that specific modifications on the hydrazide structure could enhance laccase inhibition potency .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-7(11)5-1-3-6(10)4-2-5/h1-4,10H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZGIVVRBMFZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201721 | |

| Record name | 4-Hydroxybenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5351-23-5 | |

| Record name | 4-Hydroxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZOIC ACID HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4G7G6U5GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.